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Compound of Interest

Compound Name: 1-Chloro-2,2-dimethylhexane

Cat. No.: B13169496 Get Quote

An In-Depth Technical Guide to 1-Chloro-2,2-dimethylhexane

This guide provides a comprehensive technical overview of 1-Chloro-2,2-dimethylhexane,

tailored for researchers, scientists, and professionals in drug development and synthetic

chemistry. We will move beyond a simple recitation of facts to explore the causal relationships

behind its properties and the strategic considerations for its use in a laboratory setting.

Section 1: Core Molecular Identity and Structural
Analysis
1-Chloro-2,2-dimethylhexane is a primary alkyl halide. Its structure is characterized by a

hexane backbone with two methyl groups on the second carbon (a quaternary 'neopentyl-like'

center) and a chlorine atom on the first carbon. This specific arrangement has profound

implications for its reactivity, particularly in nucleophilic substitution and elimination reactions.

The presence of the bulky 2,2-dimethyl group (a tert-butyl group attached to the chloromethyl

group) creates significant steric hindrance around the reaction center. This steric bulk is a

dominant factor in its chemical behavior, favoring certain reaction pathways while inhibiting

others. For instance, it drastically slows the rate of direct backside attack required for a typical

SN2 reaction.

Table 1: Key Molecular Identifiers and Computed Properties
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Property Value Source

IUPAC Name
1-chloro-2,2-
dimethylhexane

[1]

CAS Number 99166-19-5 [1][2]

Molecular Formula C₈H₁₇Cl [1]

Molecular Weight 148.67 g/mol [1]

Canonical SMILES CCCCC(C)(C)CCl [1]

| InChIKey | MYERGYSSJVDQLH-UHFFFAOYSA-N |[1] |

Section 2: Physicochemical Characteristics
Experimental data for the physical properties of 1-Chloro-2,2-dimethylhexane are not widely

published. However, we can infer its characteristics based on its structure and by comparison

with analogous compounds.

Table 2: Computed and Inferred Physical Properties
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Property
Value (Computed or
Inferred)

Rationale & Expert
Insights

Boiling Point Estimated: 160-175 °C

The molecular weight and
alkyl chain length are
similar to 1-chlorooctane
(BP ~182 °C). The
branching in 1-chloro-2,2-
dimethylhexane will lower
the boiling point compared
to its linear isomer due to
reduced surface area and
weaker van der Waals
forces.

Density Estimated: ~0.87 g/mL

Alkyl chlorides are typically

less dense than water. The

density is expected to be

comparable to similar

branched chloroalkanes like 2-

chloro-2,5-dimethylhexane

(0.862 g/mL).[3]

Solubility

Insoluble in water; Soluble in

nonpolar organic solvents

(e.g., hexane, ether,

dichloromethane).

As a nonpolar alkyl halide, it is

immiscible with polar solvents

like water. Its hydrocarbon

character ensures good

solubility in other nonpolar

organic media. This is a critical

consideration for selecting

reaction and extraction

solvents.

| XLogP3 | 4.1 | This computed value indicates a high degree of lipophilicity, reinforcing its low

water solubility.[1] |

Section 3: Synthesis and Chemical Reactivity
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Synthetic Strategy: Chlorination of 2,2-Dimethyl-1-
hexanol
The most direct and reliable method for synthesizing 1-Chloro-2,2-dimethylhexane is via the

chlorination of the corresponding primary alcohol, 2,2-dimethyl-1-hexanol. From an application

scientist's perspective, the choice of chlorinating agent is critical and depends on the desired

reaction conditions and scale.

Thionyl Chloride (SOCl₂): This is often the preferred method in a laboratory setting. The

reaction proceeds with pyridine as a catalyst and solvent. The key advantage is that the

byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies

purification and drives the reaction to completion.[4]

Phosphorus Pentachloride (PCl₅) or Phosphorus Trichloride (PCl₃): These are also effective

but can be more challenging to handle, and the phosphorus-based byproducts require

aqueous workup for removal.

The reaction mechanism with thionyl chloride involves the formation of a chlorosulfite

intermediate, followed by an internal (SNi) or external (SN2) attack by the chloride ion.

Reactants

Products

2,2-Dimethyl-1-hexanol Chlorosulfite Intermediate+ SOCl₂

Thionyl Chloride (SOCl₂)

1-Chloro-2,2-dimethylhexane SO₂ (g) + HCl (g)

Pyridine (catalyst)
(SN2 attack)

Click to download full resolution via product page

Caption: Synthesis of 1-Chloro-2,2-dimethylhexane via Thionyl Chloride.

Reactivity Profile: The Influence of Steric Hindrance
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The reactivity of 1-Chloro-2,2-dimethylhexane is dominated by the steric shield provided by

the adjacent tert-butyl group.

Nucleophilic Substitution (SN2): Direct SN2 reactions are heavily disfavored. The bulky 2,2-

dimethyl groups physically block the trajectory for backside attack by a nucleophile on the

carbon bearing the chlorine. Consequently, reaction rates with common nucleophiles are

extremely slow under standard SN2 conditions.

Nucleophilic Substitution (SN1): SN1 reactions are also unlikely. Although the carbon bearing

the chlorine is primary, rearrangement of the resulting primary carbocation to a more stable

tertiary carbocation could theoretically occur. However, the activation energy to form the

initial unstable primary carbocation is very high.

Elimination (E2): Elimination reactions, when treated with a strong, bulky base like potassium

tert-butoxide, are a more probable reaction pathway.[5] The base will abstract a proton from

the adjacent carbon (C2), leading to the formation of 2,2-dimethyl-1-hexene. The use of a

bulky base is crucial to favor elimination over any potential slow substitution.

Section 4: Predicted Spectral Characteristics
While experimental spectra are not readily available, we can predict the key features based on

the molecule's structure. This predictive analysis is a cornerstone of structural elucidation.

¹H NMR:

~3.4 ppm (singlet, 2H): The two protons on the carbon attached to the chlorine (-CH₂Cl)

would be the most deshielded. Due to the adjacent quaternary carbon having no protons,

this signal would appear as a singlet.

~1.3-1.4 ppm (multiplet, 4H): The two methylene groups in the butyl chain (-CH₂CH₂-).

~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain, split by the

adjacent methylene group.

~0.9 ppm (singlet, 6H): The two equivalent methyl groups on the quaternary carbon (-

C(CH₃)₂-). This signal would be a sharp singlet and would likely overlap with the terminal

methyl triplet, requiring high-resolution instrumentation to resolve.
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¹³C NMR:

~50-55 ppm: The carbon bonded to chlorine (-CH₂Cl).

~35-40 ppm: The quaternary carbon (-C(CH₃)₂-).

~20-35 ppm: The remaining four carbons of the hexane chain.

~14 ppm: The terminal methyl carbon of the butyl chain.

~25 ppm: The carbons of the two equivalent methyl groups on the quaternary center.

Infrared (IR) Spectroscopy:

2850-3000 cm⁻¹: Strong C-H stretching vibrations from the alkyl groups.

1450-1470 cm⁻¹: C-H bending vibrations (scissoring and bending).

~1365 cm⁻¹: A characteristic sharp peak indicating the gem-dimethyl group.

650-750 cm⁻¹: A moderate to strong C-Cl stretching vibration, characteristic of primary

alkyl chlorides.

Section 5: Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for 1-Chloro-2,2-dimethylhexane is not widely available.

Therefore, a conservative approach based on analogous compounds like 1-chlorohexane is

mandatory.[6][7]

Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed, inhaled,

or in contact with skin. May cause respiratory irritation.[6][7][8]

Personal Protective Equipment (PPE):

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
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Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.

Handling: Keep away from heat, sparks, and open flames. Ground and bond containers

when transferring material to prevent static discharge. Use non-sparking tools.[6][9]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

Section 6: Protocol for Purity Analysis by GC-MS
This protocol outlines a self-validating system for determining the purity of a synthesized batch

of 1-Chloro-2,2-dimethylhexane. The causality behind each step is explained to ensure

technical integrity.

Objective: To separate 1-Chloro-2,2-dimethylhexane from residual starting material (2,2-

dimethyl-1-hexanol), solvents, and byproducts, and to confirm its identity via mass

spectrometry.

Methodology:

Sample Preparation:

Prepare a 1 mg/mL solution of the sample in high-purity dichloromethane. The choice of a

volatile solvent ensures rapid vaporization in the GC inlet without interfering with the

analysis.

Prepare a blank sample (dichloromethane only) to identify any system contaminants.

Prepare a standard of the starting material (2,2-dimethyl-1-hexanol) to confirm its retention

time.

Instrumentation (Typical Conditions):

Gas Chromatograph (GC):

Column: A nonpolar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is chosen

because separation of hydrocarbons and their derivatives is primarily based on boiling

point differences.
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Inlet Temperature: 250 °C. This ensures complete and rapid volatilization of the sample.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Program:

Initial Temperature: 50 °C, hold for 2 minutes. (Allows for solvent elution).

Ramp: 10 °C/min to 200 °C. (The gradient ensures separation of compounds with

different boiling points).

Hold: Hold at 200 °C for 5 minutes. (Ensures all components elute from the column).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that

produces reproducible fragmentation patterns for library matching.

Mass Range: Scan from m/z 40 to 300. This range covers the expected molecular ion

and key fragments.

Data Analysis:

Retention Time: Compare the retention time of the major peak in the sample

chromatogram to what is expected for a compound of this boiling point. It should elute

significantly earlier than the starting alcohol due to the lack of hydrogen bonding.

Mass Spectrum:

Extract the mass spectrum of the main peak.

Look for the molecular ion peak (M⁺). Due to the chlorine isotopes, expect to see peaks

at m/z 148 (for ³⁵Cl) and m/z 150 (for ³⁷Cl) in an approximate 3:1 ratio.

Analyze the fragmentation pattern. A prominent fragment would be the loss of a butyl

group ([M-57]⁺), resulting in a base peak at m/z 91/93, or the loss of the chloromethyl

group ([M-49]⁺).
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1. Sample Preparation
(1 mg/mL in CH₂Cl₂)

2. GC Injection
(Split/Splitless Inlet)

3. Chromatographic Separation
(DB-5ms Column, Temp Gradient)

4. EI Ionization
(70 eV)

5. Mass Analysis
(Quadrupole Mass Filter)

6. Detection & Data Acquisition

7. Data Analysis
(Retention Time + Mass Spectrum)

Click to download full resolution via product page

Caption: Workflow for GC-MS Purity Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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